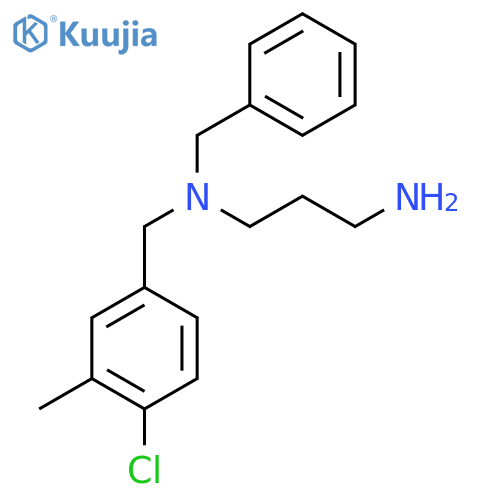Cas no 2172171-92-3 ((3-aminopropyl)(benzyl)(4-chloro-3-methylphenyl)methylamine)

2172171-92-3 structure
商品名:(3-aminopropyl)(benzyl)(4-chloro-3-methylphenyl)methylamine
(3-aminopropyl)(benzyl)(4-chloro-3-methylphenyl)methylamine 化学的及び物理的性質
名前と識別子
-
- (3-aminopropyl)(benzyl)(4-chloro-3-methylphenyl)methylamine
- EN300-1283250
- (3-aminopropyl)(benzyl)[(4-chloro-3-methylphenyl)methyl]amine
- 2172171-92-3
-
- インチ: 1S/C18H23ClN2/c1-15-12-17(8-9-18(15)19)14-21(11-5-10-20)13-16-6-3-2-4-7-16/h2-4,6-9,12H,5,10-11,13-14,20H2,1H3
- InChIKey: ILEHBEPGRWPKMW-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1C)CN(CC1C=CC=CC=1)CCCN
計算された属性
- せいみつぶんしりょう: 302.1549764g/mol
- どういたいしつりょう: 302.1549764g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 21
- 回転可能化学結合数: 7
- 複雑さ: 278
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 29.3Ų
(3-aminopropyl)(benzyl)(4-chloro-3-methylphenyl)methylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1283250-2500mg |
(3-aminopropyl)(benzyl)[(4-chloro-3-methylphenyl)methyl]amine |
2172171-92-3 | 2500mg |
$1791.0 | 2023-10-01 | ||
| Enamine | EN300-1283250-5000mg |
(3-aminopropyl)(benzyl)[(4-chloro-3-methylphenyl)methyl]amine |
2172171-92-3 | 5000mg |
$2650.0 | 2023-10-01 | ||
| Enamine | EN300-1283250-1000mg |
(3-aminopropyl)(benzyl)[(4-chloro-3-methylphenyl)methyl]amine |
2172171-92-3 | 1000mg |
$914.0 | 2023-10-01 | ||
| Enamine | EN300-1283250-50mg |
(3-aminopropyl)(benzyl)[(4-chloro-3-methylphenyl)methyl]amine |
2172171-92-3 | 50mg |
$768.0 | 2023-10-01 | ||
| Enamine | EN300-1283250-10000mg |
(3-aminopropyl)(benzyl)[(4-chloro-3-methylphenyl)methyl]amine |
2172171-92-3 | 10000mg |
$3929.0 | 2023-10-01 | ||
| Enamine | EN300-1283250-500mg |
(3-aminopropyl)(benzyl)[(4-chloro-3-methylphenyl)methyl]amine |
2172171-92-3 | 500mg |
$877.0 | 2023-10-01 | ||
| Enamine | EN300-1283250-250mg |
(3-aminopropyl)(benzyl)[(4-chloro-3-methylphenyl)methyl]amine |
2172171-92-3 | 250mg |
$840.0 | 2023-10-01 | ||
| Enamine | EN300-1283250-1.0g |
(3-aminopropyl)(benzyl)[(4-chloro-3-methylphenyl)methyl]amine |
2172171-92-3 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1283250-100mg |
(3-aminopropyl)(benzyl)[(4-chloro-3-methylphenyl)methyl]amine |
2172171-92-3 | 100mg |
$804.0 | 2023-10-01 |
(3-aminopropyl)(benzyl)(4-chloro-3-methylphenyl)methylamine 関連文献
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
2172171-92-3 ((3-aminopropyl)(benzyl)(4-chloro-3-methylphenyl)methylamine) 関連製品
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
